molecular formula C12H14BrN B8605168 N,N-diallyl-4-bromoaniline

N,N-diallyl-4-bromoaniline

Cat. No. B8605168
M. Wt: 252.15 g/mol
InChI Key: ASCBNTWCZFWIKZ-UHFFFAOYSA-N
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Patent
US04634695

Procedure details

To a solution of 150 g of sodium hydroxide pastilles in 300 ml of water was added at room temperature a solution of 300 ml of benzene, 11.8 g of tetradecyl trimethyl ammonium bromide, 60.2 g of 4-bromoaniline and 60 ml of allyl bromide and the mixture was stirred at room temperature for 87 hours and was then extracted with ethyl acetate. The organic phase was washed with water, dried and evaporated to dryness under reduced pressure. The 89 g of oil residue was chromatographed over silica gel and eluted with cyclohexane to obtain 81.7 g of N,N-diallyl-4-bromoaniline in the form of a yellow liquid boiling at 105° C. at 0.1 mm Hg.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
60.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1[CH:8]=CC=C[CH:4]=1.[Br:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1.[CH2:17](Br)[CH:18]=[CH2:19]>O.[Br-].C([N+](C)(C)C)CCCCCCCCCCCCC>[CH2:8]([N:14]([CH2:19][CH:18]=[CH2:17])[C:13]1[CH:15]=[CH:16][C:10]([Br:9])=[CH:11][CH:12]=1)[CH:3]=[CH2:4] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
60.2 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
60 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
11.8 g
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCC)[N+](C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 87 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The 89 g of oil residue was chromatographed over silica gel
WASH
Type
WASH
Details
eluted with cyclohexane

Outcomes

Product
Details
Reaction Time
87 h
Name
Type
product
Smiles
C(C=C)N(C1=CC=C(C=C1)Br)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 81.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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